![molecular formula C20H21N5O2S B2837309 1-(3,4-dimethylphenyl)-5-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide CAS No. 2034305-19-4](/img/structure/B2837309.png)
1-(3,4-dimethylphenyl)-5-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide
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Description
1-(3,4-dimethylphenyl)-5-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Compounds with structures similar to the specified molecule have been extensively utilized in synthetic chemistry for the preparation of heterocyclic compounds. For example, derivatives involving triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids have been synthesized from related precursors, demonstrating their utility in creating novel molecular structures with potential biological activities (Flefel et al., 2018). These synthetic pathways highlight the chemical compound's role as a versatile building block for further pharmaceutical and material science research.
Molecular Docking and In Vitro Screening
The compound's analogs have been subjected to in silico molecular docking screenings towards various target proteins, revealing moderate to good binding energies, which suggests potential for further exploration as therapeutic agents. Additionally, these compounds have exhibited antimicrobial and antioxidant activity in vitro, indicating their potential utility in developing new treatments or supplements (Flefel et al., 2018). This application is crucial for the early stages of drug development and for understanding the molecular interactions that underpin biological activity.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13-5-6-17(8-14(13)2)24-11-15(9-18(24)26)20(27)21-10-16-12-25(23-22-16)19-4-3-7-28-19/h3-8,12,15H,9-11H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKANONBHDXSZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CN(N=N3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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